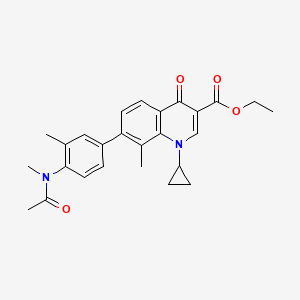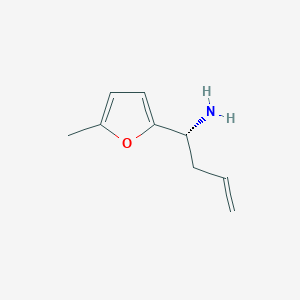
(1R)-1-(5-Methyl(2-furyl))but-3-enylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(5-Methyl(2-furyl))but-3-enylamine is an organic compound that belongs to the class of amines It features a furan ring substituted with a methyl group and an amine group attached to a butenyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-Methyl(2-furyl))but-3-enylamine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.
Substitution with Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of Butenyl Chain: The butenyl chain can be attached through a Heck reaction, where a halogenated furan derivative reacts with a butenyl palladium complex.
Introduction of Amine Group:
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts that can be easily recycled.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the butenyl chain or the furan ring, leading to saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, leading to the formation of various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Furanones, carboxylic acids.
Reduction: Saturated amines, tetrahydrofuran derivatives.
Substitution: N-alkylated amines, N-acylated amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials.
Biology
Enzyme Inhibition: The compound can be studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.
Medicine
Drug Development: The compound can be explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Agriculture: It can be studied for its potential use as a pesticide or herbicide.
Wirkmechanismus
The mechanism of action of (1R)-1-(5-Methyl(2-furyl))but-3-enylamine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The furan ring and amine group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-(5-Methyl(2-furyl))but-3-enol: Similar structure but with a hydroxyl group instead of an amine.
(1R)-1-(5-Methyl(2-furyl))but-3-enone: Similar structure but with a carbonyl group instead of an amine.
(1R)-1-(5-Methyl(2-furyl))but-3-enylamine derivatives: Various derivatives with different substituents on the furan ring or butenyl chain.
Uniqueness
This compound is unique due to its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C9H13NO |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
(1R)-1-(5-methylfuran-2-yl)but-3-en-1-amine |
InChI |
InChI=1S/C9H13NO/c1-3-4-8(10)9-6-5-7(2)11-9/h3,5-6,8H,1,4,10H2,2H3/t8-/m1/s1 |
InChI-Schlüssel |
DLPUQXNOWOJOBH-MRVPVSSYSA-N |
Isomerische SMILES |
CC1=CC=C(O1)[C@@H](CC=C)N |
Kanonische SMILES |
CC1=CC=C(O1)C(CC=C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



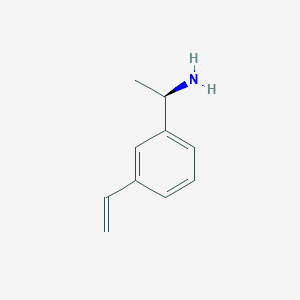
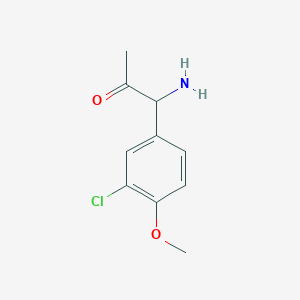
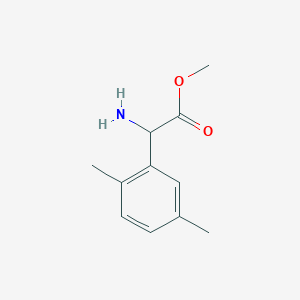


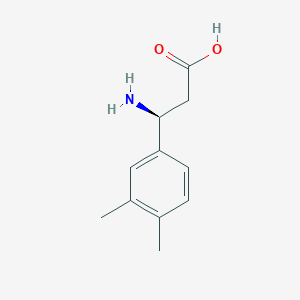
![1-Bromo-8-chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine](/img/structure/B13041822.png)

![Ethyl 5,6,7,8-tetrahydro-4H-cyclohepta[D]isoxazole-3-carboxylate](/img/structure/B13041827.png)
![2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine 6,6-dioxide](/img/structure/B13041830.png)
